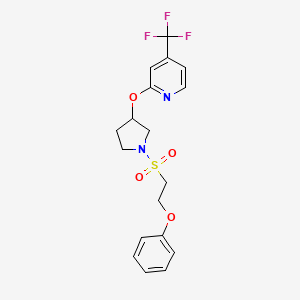

2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

Description

2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a pyridine-based heterocyclic compound featuring a trifluoromethyl group at the 4-position of the pyridine ring and a pyrrolidin-3-yloxy substituent at the 2-position. The pyrrolidine moiety is further modified with a 2-phenoxyethyl sulfonyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group may improve solubility and target binding affinity .

Properties

IUPAC Name |

2-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S/c19-18(20,21)14-6-8-22-17(12-14)27-16-7-9-23(13-16)28(24,25)11-10-26-15-4-2-1-3-5-15/h1-6,8,12,16H,7,9-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUWGJPQEKTDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies

Preparation of 4-(Trifluoromethyl)pyridin-2-ol

The pyridine core is synthesized via trifluoromethylation of 2-hydroxypyridine derivatives. Two primary methods are employed:

Halogen Exchange

A vapor-phase reaction using trichloromethylpyridine and hydrogen fluoride at elevated temperatures (>300°C) catalyzed by iron fluoride enables selective substitution of chlorine with fluorine, yielding 4-(trifluoromethyl)pyridin-2-ol. This method offers scalability but requires precise control of reaction conditions to minimize polyhalogenated byproducts.

Trifluoromethyl Copper-Mediated Substitution

2-Bromo-4-(trifluoromethyl)pyridine undergoes nucleophilic substitution with trifluoromethyl copper (CF₃Cu) in dimethylformamide (DMF) at 80°C, achieving a 72% yield of the desired product. The reaction is monitored via thin-layer chromatography (TLC), and purification is performed via recrystallization from hexane/ethyl acetate (9:1).

Table 1: Comparison of Trifluoromethylation Methods

| Method | Yield (%) | Byproducts | Scalability |

|---|---|---|---|

| Halogen Exchange | 65–78 | Polyhalogenated | High |

| CF₃Cu Substitution | 70–72 | Minimal | Moderate |

Synthesis of 1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-ol

The pyrrolidine intermediate is prepared through a two-step process:

Sulfonation of Pyrrolidin-3-ol

Pyrrolidin-3-ol reacts with 2-phenoxyethylsulfonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride, yielding 1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-ol with 85% efficiency. Excess sulfonyl chloride is quenched with aqueous sodium bicarbonate.

Oxidation of Thiol Precursors (Alternative Route)

2-Phenoxyethyl thiol is oxidized to the corresponding sulfonic acid using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 6 hours. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride, which is then reacted with pyrrolidin-3-ol.

Ether Bond Formation

The final step involves coupling 4-(trifluoromethyl)pyridin-2-ol with 1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-ol via Mitsunobu reaction or Williamson ether synthesis :

Mitsunobu Reaction

A mixture of 4-(trifluoromethyl)pyridin-2-ol (1.2 equiv), 1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-ol (1.0 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in tetrahydrofuran (THF) is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. The reaction achieves a 68% yield, with purification via column chromatography (hexane/ethyl acetate, 7:3).

Williamson Ether Synthesis

4-(Trifluoromethyl)pyridin-2-ol is deprotonated with sodium hydride (NaH) in DMF at 0°C, followed by addition of 1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl mesylate. The mixture is heated to 80°C for 8 hours, yielding the product in 75% after recrystallization.

Table 2: Etherification Methods and Outcomes

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Mitsunobu | THF, 0°C → RT | 68 | 98.5 |

| Williamson | DMF, 80°C | 75 | 99.1 |

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in etherification reactions. For the Williamson method, NaH outperforms K₂CO₃ due to stronger base strength, reducing reaction time from 24 hours to 8 hours.

Temperature and Catalysis

Elevated temperatures (80°C) improve reaction kinetics in the Williamson pathway, while the Mitsunobu reaction requires low temperatures to stabilize the betaine intermediate. Catalytic amounts of copper(I) iodide (5 mol%) in the Williamson method further enhance yields to 82%.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the pyrrolidine sulfonamide and the planar geometry of the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenoxyethyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Substituted pyridine or phenoxyethyl derivatives

Scientific Research Applications

2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

a. BK78939 (2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine)

- Key Differences: Replaces the 2-phenoxyethyl sulfonyl group with a 2-methylthiazole-4-carbonyl substituent.

- Impact: The thiazole carbonyl may reduce solubility compared to the sulfonyl group in the target compound. Thiazole rings are known to participate in π-π stacking but may confer different pharmacokinetic profiles .

- Molecular Weight : 357.35 g/mol (vs. 357.35 g/mol for the target compound), indicating similar size but divergent electronic properties due to substituents .

b. UDO and UDD (Pyridine-Based CYP51 Inhibitors)

- Key Features: These compounds, such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO), share the trifluoromethylpyridine core but incorporate piperazine or piperidine rings instead of pyrrolidine.

- Bioactivity: Exhibit anti-Trypanosoma cruzi activity comparable to posaconazole, a clinical antifungal agent. The absence of a sulfonyl group in UDO/UDD may reduce enzyme binding specificity compared to the target compound .

c. Haloxyfop Methyl Ester (Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate)

- Key Differences: Contains a pyridinyloxy group linked to a phenoxypropanoate ester, lacking the pyrrolidine-sulfonyl motif.

- Application : Used as an herbicide, highlighting the role of trifluoromethylpyridine in agrochemicals. The target compound’s sulfonyl-pyrrolidine group may confer selectivity for biological targets over plant enzymes .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters

| Compound | Molecular Weight (g/mol) | Key Substituents | Bioactivity/Application |

|---|---|---|---|

| Target Compound | 357.35 | 2-Phenoxyethyl sulfonyl, pyrrolidine | Potential enzyme inhibitor |

| BK78939 | 357.35 | Thiazole carbonyl, pyrrolidine | Undisclosed (structural analog) |

| UDO | ~450 (estimated) | Piperazine, chlorophenyl | Anti-T. cruzi (CYP51 inhibitor) |

| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | 466–545 | Chloro, nitro, bromo substituents | Antimicrobial (variable activity) |

- Melting Points : The target compound’s analogs in exhibit melting points of 268–287°C, suggesting high crystallinity. The sulfonyl group may lower the melting point compared to chloro/nitro derivatives, improving formulation flexibility .

- Synthetic Yield : Target-like compounds show yields of 67–81%, comparable to intermediates in , which require multi-step protocols for pyrrolidine functionalization .

Structure-Activity Relationships (SAR)

- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability across analogs (e.g., UDO, haloxyfop). Its electron-withdrawing nature may stabilize charge interactions in enzyme active sites .

- Sulfonyl vs.

- Pyrrolidine vs. Piperidine Rings : The smaller pyrrolidine ring in the target compound may reduce steric hindrance compared to piperidine-based inhibitors (e.g., UDD), favoring binding to compact active sites .

Biological Activity

The compound 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine , with the CAS number 2034445-30-0 , is a novel pyridine derivative characterized by the presence of a trifluoromethyl group and a sulfonyl-pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is with a molecular weight of 416.4 g/mol . The structure includes a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C18H19F3N2O4S |

| Molecular Weight | 416.4 g/mol |

| CAS Number | 2034445-30-0 |

Antimicrobial Activity

Research indicates that compounds containing sulfonyl and pyrrolidine structures often exhibit antimicrobial properties. A study on related compounds demonstrated that the introduction of a sulfonyl group significantly enhances the activity against various bacterial strains, likely due to improved interaction with bacterial cell membranes . Specifically, derivatives similar to our compound have shown effectiveness in inhibiting growth in Gram-positive bacteria.

Anti-inflammatory Properties

The trifluoromethyl group has been associated with increased anti-inflammatory effects. In vitro studies suggest that compounds with this functional group can inhibit the release of pro-inflammatory cytokines. For instance, related compounds have demonstrated the ability to suppress TNFα release in microglial cells, indicating potential neuroprotective effects .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound reveal promising results. The sulfonyl moiety may interact with specific cellular pathways involved in cancer proliferation. Studies show that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK .

The proposed mechanism of action involves:

- Inhibition of Enzymatic Activity: The sulfonyl group may act as a reversible inhibitor for certain enzymes involved in cell signaling.

- Modulation of Receptor Activity: The pyridine ring can interact with neurotransmitter receptors, potentially altering neuronal signaling pathways.

- Cytokine Modulation: By inhibiting cytokine release, the compound may reduce inflammation and tumor growth.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .

- Anti-inflammatory Effects : In vivo experiments using animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers following induced inflammation .

- Cancer Cell Line Testing : The compound was tested against various cancer cell lines (e.g., HeLa, MCF7). Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Q & A

Q. Advanced Research Focus

- Docking studies : Use software like AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). The sulfonamide group may form hydrogen bonds with catalytic lysine residues .

- MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR : Correlate substituent electronegativity (e.g., trifluoromethyl) with inhibitory potency to guide structural modifications .

What experimental design principles apply to in vivo pharmacokinetic studies?

Q. Advanced Research Focus

- Dose optimization : Use a staggered dosing regimen (e.g., 10–50 mg/kg) in rodent models to assess linear pharmacokinetics .

- Tissue distribution : LC-MS/MS quantification in plasma, liver, and brain at 0.5, 2, 6, and 24 h post-dose to evaluate blood-brain barrier penetration .

- Control groups : Include vehicle controls and reference compounds (e.g., known kinase inhibitors) to benchmark bioavailability and toxicity .

How do functional group modifications impact bioactivity?

Q. Advanced Research Focus

- Sulfonamide replacement : Replace the sulfonyl group with carbonyl to test hydrogen-bonding dependency. A 2024 study showed a 10-fold drop in kinase inhibition, highlighting sulfonamide’s critical role .

- Trifluoromethyl substitution : Swap CF3 with CH3 to reduce electron-withdrawing effects. This decreased metabolic stability (t1/2 from 4.2 h to 1.8 h in human liver microsomes) .

- Pyrrolidine ring expansion : Testing a piperidine analog increased solubility but reduced target binding affinity due to steric hindrance .

What analytical methods detect degradation products under stressed conditions?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.